(2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride
CAS No.:
Cat. No.: VC18278914
Molecular Formula: C8H14Cl2N2O2
Molecular Weight: 241.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14Cl2N2O2 |
|---|---|
| Molecular Weight | 241.11 g/mol |
| IUPAC Name | 2-amino-2-(2-methoxypyridin-4-yl)ethanol;dihydrochloride |
| Standard InChI | InChI=1S/C8H12N2O2.2ClH/c1-12-8-4-6(2-3-10-8)7(9)5-11;;/h2-4,7,11H,5,9H2,1H3;2*1H |
| Standard InChI Key | KZPYABFLAGAYEU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NC=CC(=C1)C(CO)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The molecular formula of (2R)-2-amino-2-(2-methoxypyridin-4-yl)ethan-1-ol dihydrochloride is C₈H₁₄Cl₂N₂O₂, with a molecular weight of 241.11 g/mol. The compound features a pyridine ring substituted at the 4-position with a methoxy group (-OCH₃) and an amino alcohol moiety (-CH(NH₂)CH₂OH) in the (2R)-configuration. The dihydrochloride salt enhances aqueous solubility, making it suitable for biological applications.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄Cl₂N₂O₂ |
| Molecular Weight | 241.11 g/mol |
| Configuration | (2R)-stereoisomer |
| Salt Form | Dihydrochloride |
The stereochemistry at the C2 position is critical for its biological activity, as enantiomeric purity influences binding affinity to chiral targets.
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis typically begins with 2-methoxypyridine-4-carbaldehyde, which undergoes a Strecker reaction with ammonium cyanide and hydrochloric acid to form the α-aminonitrile intermediate. Subsequent reduction with sodium borohydride yields the amino alcohol, which is treated with HCl to form the dihydrochloride salt.
Key Reaction Steps:
-
Strecker Synthesis:
-
Borohydride Reduction:
-
Salt Formation:
Reaction conditions (pH 4–5, 60–70°C) optimize yield and enantiomeric excess.
Reactivity and Functional Group Transformations
The amino and hydroxyl groups participate in:
-
Hydrogen Bonding: Enhances solubility in polar solvents like water and methanol.
-
Salt Formation: Reacts with acids or bases to modulate solubility for pharmaceutical formulations.
-
Esterification: The hydroxyl group can be acylated to produce prodrug derivatives .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and methanol (>20 mg/mL) but limited solubility in apolar solvents like hexane. Stability studies indicate decomposition at temperatures >150°C, with optimal storage at 2–8°C under inert atmosphere.
Partition Coefficient and pKa
The calculated logP (octanol-water partition coefficient) is -1.2, reflecting high hydrophilicity . The amino group has a pKa of ~9.5, while the hydroxyl group’s pKa is ~13.5, making the compound predominantly cationic at physiological pH .
Applications in Medicinal Chemistry
Drug Development
This compound serves as a building block for:
-
Beta-Blockers: Analogous to propranolol, with improved selectivity for β₁-adrenergic receptors.
-
Antidepressants: Structural similarity to vilazodone, a serotonin reuptake inhibitor .
Structure-Activity Relationship (SAR) Studies
Modifications to the pyridine ring (e.g., replacing methoxy with ethoxy) alter potency and selectivity. The (2R)-configuration is optimal for receptor binding, as evidenced by a 10-fold higher affinity compared to the (2S)-enantiomer.
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| American Elements | 98% | 1 g, 5 g, 10 kg | $50–$1,000 |
| Parchem | 95% | 100 mg–1 kg | $30–$800 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume